N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-butoxybenzamide
Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-butoxybenzamide, commonly known as BBP-271, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBP-271 belongs to the family of benzamide derivatives, which have been found to exhibit a range of pharmacological activities. In
Mechanism of Action
BBP-271 exerts its pharmacological effects by inhibiting the activity of several enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. BBP-271 has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Additionally, BBP-271 has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
BBP-271 has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. BBP-271 has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, BBP-271 has been found to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
BBP-271 has several advantages for use in lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. BBP-271 has also been extensively studied for its pharmacological activities, making it a well-characterized compound. However, BBP-271 also has some limitations for use in lab experiments. It has low aqueous solubility, which can make it difficult to dissolve in some experimental conditions. Additionally, BBP-271 has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully known.
Future Directions
There are several future directions for research on BBP-271. One area of interest is the development of BBP-271 as a potential anti-cancer agent. Further studies are needed to determine the efficacy of BBP-271 in various cancer types and to identify the optimal dosing and administration schedules. Another area of interest is the potential use of BBP-271 for the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy of BBP-271 in animal models of neurodegenerative diseases and to identify the underlying mechanisms of its neuroprotective effects. Additionally, further studies are needed to determine the safety and efficacy of BBP-271 in human clinical trials. Overall, BBP-271 is a promising compound that has the potential to be developed into a range of therapeutic agents for the treatment of various diseases.
Scientific Research Applications
BBP-271 has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the development and progression of various diseases, making it a promising candidate for drug development.
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-butoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-2-3-15-28-18-10-8-9-17(16-18)23(27)25-20-12-5-4-11-19(20)24-26-21-13-6-7-14-22(21)29-24/h4-14,16H,2-3,15H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZKGMJNIXBBFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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